

Lodoxamide: A Technical Overview of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lodoxamide impurity 2-d10

Cat. No.: B12399941

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Introduction

Lodoxamide, available as lodoxamide tromethamine, is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis, vernal keratoconjunctivitis, and vernal keratitis.[1][2][3] Its therapeutic effect is derived from its ability to inhibit the Type I immediate hypersensitivity reaction by preventing the release of inflammatory mediators, such as histamine and slow-reacting substances of anaphylaxis (SRS-A), from mast cells.[2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Lodoxamide, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of Lodoxamide has been primarily characterized through studies involving oral and topical administration in humans.

Absorption

Oral Administration: Following a single 3 mg oral dose of ¹⁴C-Lodoxamide to six healthy adult volunteers, the compound is absorbed systemically.[2] However, the extent of oral absorption has not been explicitly quantified in publicly available literature.

Ophthalmic Administration: Systemic absorption of Lodoxamide following topical ocular administration is minimal. In a study involving twelve healthy adult volunteers who received one



drop of 0.1% Lodoxamide tromethamine ophthalmic solution in each eye four times daily for ten days, plasma concentrations of Lodoxamide were below the limit of detection (2.5 ng/mL).[2][4] This low systemic exposure is a key safety feature of the ophthalmic formulation.

Distribution

Specific data on the volume of distribution and plasma protein binding of Lodoxamide are not available in the published literature.[1]

Metabolism

Detailed information regarding the metabolism of Lodoxamide in humans or animal models is not publicly available. No metabolites have been identified, and the metabolic pathways have not been elucidated.[1]

Excretion

The primary route of elimination for systemically absorbed Lodoxamide is via the urine.[1][4][5] Following a 3 mg oral dose of ¹⁴C-Lodoxamide in healthy volunteers, the elimination half-life of the radioactivity in urine was determined to be 8.5 hours.[2][4] Specific quantitative data on the percentage of the administered dose recovered in urine and feces from a mass balance study are not available in the literature.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Lodoxamide.

Table 1: Pharmacokinetic Parameters of Lodoxamide in Humans



Parameter	Route of Administration	Dose	Value	Reference(s)
Elimination Half- life (t½)	Oral	3 mg (¹⁴C- Lodoxamide)	8.5 hours (in urine)	[2][4]
Peak Plasma Concentration (Cmax)	Ophthalmic	0.1% solution, 1 drop/eye, 4x/day for 10 days	< 2.5 ng/mL	[2][4]
Plasma Protein Binding	-	-	Not Available	[1]
Volume of Distribution	-	-	Not Available	[1]

Experimental Protocols

Detailed experimental protocols for the key pharmacokinetic studies are not fully described in the public domain. However, based on the available information and standard practices for such studies, the methodologies can be inferred.

Human Pharmacokinetic Study (Oral Administration)

A study was conducted to evaluate the disposition of radiolabeled Lodoxamide.[2]

- Study Design: A single-center, open-label study in six healthy adult volunteers.
- Investigational Product: A single 3 mg oral dose of Lodoxamide containing 50 μCi of ¹⁴C-Lodoxamide.
- Sample Collection: Blood and urine samples were likely collected at predetermined time points post-dose to determine the time course of radioactivity.
- Analytical Method: Quantification of ¹⁴C-Lodoxamide and its metabolites (if any) in plasma
 and urine was likely performed using liquid scintillation counting to measure total
 radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric
 detection would be a standard method to separate the parent drug from any potential
 metabolites.



Human Pharmacokinetic Study (Ophthalmic Administration)

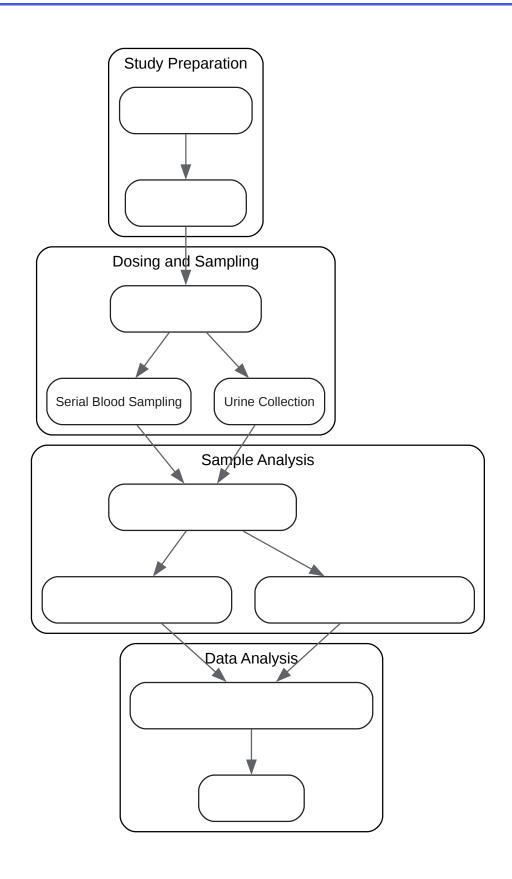
This study aimed to assess the systemic exposure to Lodoxamide following topical ocular administration.[4]

- Study Design: A single-center study in twelve healthy adult volunteers.
- Investigational Product: Lodoxamide tromethamine ophthalmic solution 0.1%.
- Dosing Regimen: One drop administered in each eye four times daily for ten days.
- Sample Collection: Blood samples were collected to measure plasma concentrations of Lodoxamide.
- Analytical Method: A sensitive analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to achieve the specified lower limit of quantification of 2.5 ng/mL in plasma.

Visualizations

Experimental Workflow for Human Oral Pharmacokinetic Study



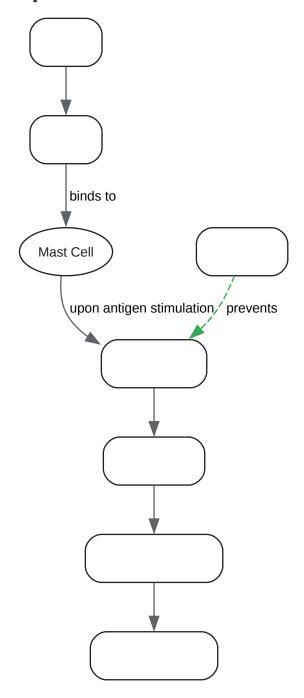


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Caption: Workflow for the human oral ¹⁴C-Lodoxamide pharmacokinetic study.



Lodoxamide's Proposed Mechanism of Action



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Caption: Proposed mechanism of action of Lodoxamide on mast cells.

Conclusion



The available pharmacokinetic data for Lodoxamide indicate that it has minimal systemic absorption when administered topically to the eye, which is its intended route of administration for therapeutic use. Following oral administration, it is absorbed and subsequently eliminated primarily through the kidneys with a half-life of 8.5 hours. A significant gap in the current knowledge is the lack of information on the metabolism of Lodoxamide. Further studies would be required to identify any metabolites and elucidate the metabolic pathways, which would provide a more complete understanding of its disposition and potential for drug-drug interactions. The absence of this information should be a key consideration for researchers and drug development professionals working with this compound.

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- To cite this document: BenchChem. [Lodoxamide: A Technical Overview of its Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399941#pharmacokinetics-and-metabolism-of-lodoxamide]

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